2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide
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Overview
Description
2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide is a chemical compound with the molecular formula C19H29N3OS and a molecular weight of 347.52 . It is intended for research use only and is not suitable for human or veterinary use.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not extensively detailed in the available resources. It’s known that it has a molecular weight of 347.52 , but other properties such as melting point, boiling point, solubility, and spectral data are not provided.Scientific Research Applications
Antibacterial Activity
Hydrazinecarbothioamide derivatives, similar to the target compound, have been synthesized and evaluated for their antibacterial activities. These compounds, characterized by spectral and analytical data, showed activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. Compound 2h, with a 4-Sulfapyrimidine phenyl substitution, demonstrated significant promise, displaying activity with minimum inhibitory concentrations (MIC) ranging from 2–7 μg/mL. Docking studies predicted that compounds like 2h possess better antibacterial activity by having a good binding affinity with target proteins, indicating their potential as antimicrobial drugs (Bhat et al., 2022).
Antioxidant Activity
New hydrazinecarbothioamides have been synthesized and assessed for their antioxidant properties. The compounds were derived by reacting 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate. The antioxidant activity was evaluated using the DPPH method, with hydrazinecarbothioamides showing excellent antioxidant activity. This indicates the potential application of such compounds in areas where antioxidant properties are required, such as in the prevention of diseases associated with oxidative stress (Barbuceanu et al., 2014).
Optical Probes
Hydrazinecarbothioamide derivatives have been utilized in the development of simple-structured optical probes for the detection of metal ions like Hg2+ and Ag+. A Schiff-base derivative containing hydrazinecarbothioamide was synthesized, showing "turn-off" fluorescence alterations upon interaction with Hg2+ and a fluorescence bathochromic shift with Ag+. These compounds offer potential applications in environmental monitoring and analytical chemistry, especially for the detection of heavy metal pollutants in water sources (Shi et al., 2016).
Anticonvulsant Evaluation
A series of benzimidazole derivatives, including 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides, were synthesized and evaluated for their anticonvulsant activity. The compounds exhibited potent anticonvulsant results in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, indicating the potential of hydrazinecarbothioamide derivatives in the development of new anticonvulsant drugs (Bhrigu et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide are likely to be carbonyl compounds . Carbonyl compounds are a class of organic compounds that contain a carbon-oxygen double bond . They play a crucial role in many biological processes and are the key functional groups in aldehydes, ketones, carboxylic acids, and their derivatives .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition . In this process, the carbon of the carbonyl group, being electron-poor, acts as an electrophile and is attacked by an electron-rich nucleophilic group . The incoming nucleophile ‘pushes’ the electrons in the pi bond up to the oxygen . After the carbonyl is attacked by the nucleophile, the negatively charged oxygen often acts as a base, abstracting a proton from a nearby acid group .
Biochemical Pathways
The compound likely affects biochemical pathways involving carbonyl condensation reactions . These reactions occur in biological systems, for example, in the biosynthesis of citric acid . Aldolases, enzymes that catalyze aldol reactions, are involved in these pathways . Aldol reactions occur in several biological pathways, most commonly in the metabolism of carbohydrates (sugars) .
Result of Action
The result of the compound’s action is the formation of new compounds through the process of nucleophilic addition . This can lead to the formation of various products, depending on the nature of the nucleophile involved in the reaction .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds that can react with it. For instance, the presence of a general acid group can increase the bond’s polarity and make the carbon more electrophilic .
Properties
IUPAC Name |
1-[(4-pentylcyclohexanecarbonyl)amino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c1-2-3-5-8-15-11-13-16(14-12-15)18(23)21-22-19(24)20-17-9-6-4-7-10-17/h4,6-7,9-10,15-16H,2-3,5,8,11-14H2,1H3,(H,21,23)(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBYUOLKPJLYAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)NNC(=S)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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